2,2-Dichloroethenyl 4-methylbenzoate
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Overview
Description
2,2-Dichloroethenyl 4-methylbenzoate is an organic compound characterized by the presence of a dichloroethenyl group attached to a 4-methylbenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloroethenyl 4-methylbenzoate typically involves the esterification of 4-methylbenzoic acid with 2,2-dichloroethenol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloroethenyl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
2,2-Dichloroethenyl 4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloroethenyl 4-methylbenzoate involves its interaction with molecular targets, such as enzymes or receptors. The dichloroethenyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and result in various biological effects.
Comparison with Similar Compounds
Methyl 2,4-dichlorobenzoate: Another halogenated aromatic ester with similar chemical properties.
2,2-Dichlorovinyl dimethyl phosphate: An organophosphate compound with a dichloroethenyl group.
Comparison: 2,2-Dichloroethenyl 4-methylbenzoate is unique due to the presence of both a dichloroethenyl group and a 4-methylbenzoate moiety. This combination imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, while methyl 2,4-dichlorobenzoate is primarily used in organic synthesis, this compound may have broader applications in biology and medicine due to its unique structure.
Properties
CAS No. |
87788-06-5 |
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Molecular Formula |
C10H8Cl2O2 |
Molecular Weight |
231.07 g/mol |
IUPAC Name |
2,2-dichloroethenyl 4-methylbenzoate |
InChI |
InChI=1S/C10H8Cl2O2/c1-7-2-4-8(5-3-7)10(13)14-6-9(11)12/h2-6H,1H3 |
InChI Key |
FAORCWNSLCVFCC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC=C(Cl)Cl |
Origin of Product |
United States |
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